

Technical Guide: Synthesis of N-(2-(Allyloxy)benzyl)ethanamine

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Compound of Interest

Compound Name: *N*-(2-(Allyloxy)benzyl)ethanamine

CAS No.: 869942-52-9

Cat. No.: B494687

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CAS No: 869942-52-9 Formula:

Molecular Weight: 191.27 g/mol Date: February 19, 2026

Executive Summary

This technical guide details the robust, scalable synthesis of **N-(2-(Allyloxy)benzyl)ethanamine**, a secondary amine pharmacophore often utilized as a linker in GPCR ligand design and fragment-based drug discovery.

The protocol prioritizes regioselectivity and operational safety. Unlike direct alkylation of ethylamine with benzyl halides—which frequently results in over-alkylation (tertiary amine formation)—this guide employs a Reductive Amination strategy.[1] This approach ensures mono-alkylation selectivity.[2] The synthesis is bipartite:

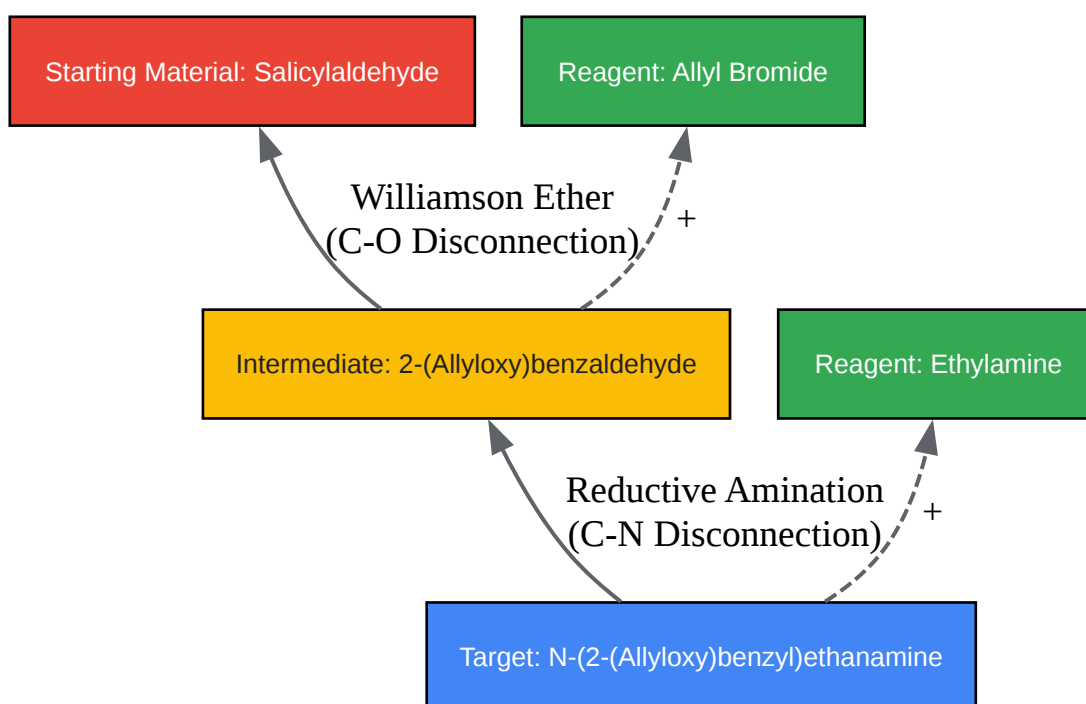
- O-Allylation: Williamson ether synthesis of salicylaldehyde.
- Reductive Amination: Condensation of the resulting aldehyde with ethylamine followed by hydride reduction.

Retrosynthetic Analysis & Strategy

The structural dissection of the target reveals two primary disconnections. The strategic choice favors the preservation of the amine functionality until the final step to avoid handling sensitive amino-ethers during early stages.

Logical Pathway

- Target: N-(2-(Allyloxy)benzyl)ethanamine[3]
- Disconnection A (C-N bond): Breaks down to 2-(Allyloxy)benzaldehyde and Ethylamine. This is preferred over the benzyl halide route to prevent poly-alkylation.
- Disconnection B (C-O bond): Breaks down to Salicylaldehyde and Allyl Bromide.



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Figure 1: Retrosynthetic logic prioritizing mono-alkylation selectivity.

Step 1: Synthesis of 2-(Allyloxy)benzaldehyde[4]

This step utilizes a Williamson ether synthesis.[4] The phenolic hydroxyl group of salicylaldehyde is deprotonated to attack the allyl bromide.

Reaction Parameters

Parameter	Specification	Rationale
Substrate	Salicylaldehyde (1.0 equiv)	Core scaffold.
Electrophile	Allyl Bromide (1.2 equiv)	Slight excess ensures complete conversion; volatile enough to remove easily.
Base	Potassium Carbonate () (2.0 equiv)	Mild base sufficient for phenol deprotonation (); avoids aldol side reactions.
Solvent	DMF or Acetone	DMF accelerates via cation solvation; Acetone is easier to remove but slower.
Temperature	60°C (DMF) or Reflux (Acetone)	Sufficient energy to overcome activation barrier without polymerizing the allyl group.

Detailed Protocol

- Setup: Charge a dry round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL).
- Deprotonation: Add anhydrous (27.6 g, 200 mmol) in one portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
- Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 10 minutes to control exotherm.

- Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot () should appear, and salicylaldehyde (, stains purple with) should disappear.
- Workup:
 - Cool to RT and pour into ice-water (400 mL).
 - Extract with Diethyl Ether () or Ethyl Acetate (mL).
 - Wash combined organics with 1M NaOH (2 x 50 mL) to remove unreacted starting phenol (Critical for purity).
 - Wash with Brine, dry over , and concentrate in vacuo.
- Yield: Expected yield 85–95% of a pale yellow oil.

Mechanism Note: The reaction proceeds via a classic

mechanism. The phenoxide is an ambient nucleophile but preferentially attacks via Oxygen (C-alkylation is rare under these conditions).

Step 2: Reductive Amination to Target

This is the critical step. Direct reaction of the aldehyde with ethylamine forms an imine (Schiff base), which is subsequently reduced.

Handling Ethylamine: Ethylamine is a gas at STP (bp 16.6°C).

- Preferred Source: Ethylamine solution (2.0 M in THF or Methanol) or Ethylamine Hydrochloride salt neutralized in situ.
- Reductant: Sodium Triacetoxyborohydride (,) is preferred over for direct reductive amination because it selectively reduces the imine, not the aldehyde, allowing for a "one-pot" procedure.

Reaction Parameters

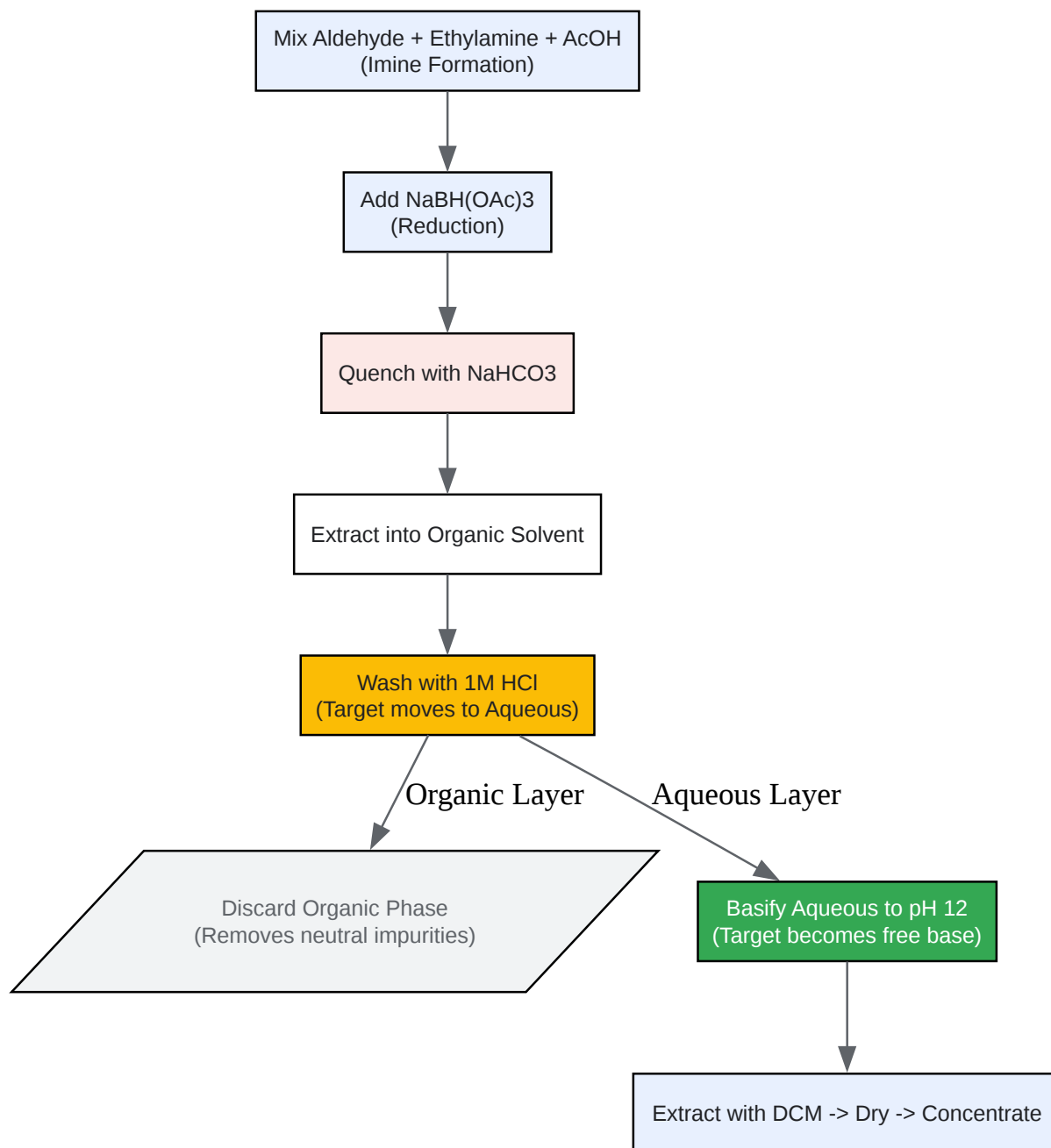
Parameter	Specification	Rationale
Substrate	2-(Allyloxy)benzaldehyde (1.0 equiv)	Product from Step 1.
Amine	Ethylamine (2.0 M in THF) (1.5 equiv)	Excess drives imine equilibrium forward.
Reductant	(1.5 equiv)	Mild, selective for imines; does not reduce aldehydes rapidly.
Solvent	1,2-Dichloroethane (DCE) or THF	DCE is standard for STAB; THF is safer and compatible.
Acid Catalyst	Acetic Acid (1.0 equiv)	Activates the imine/carbonyl; buffers the basicity of ethylamine.

Detailed Protocol

- Imine Formation:
 - In a nitrogen-purged flask, dissolve 2-(Allyloxy)benzaldehyde (8.1 g, 50 mmol) in dry THF (150 mL).
 - Add Ethylamine (2.0 M in THF, 37.5 mL, 75 mmol).

- Add Acetic Acid (3.0 g, 50 mmol).
- Stir at RT for 30–60 minutes. (Formation of the imine is usually rapid).
- Reduction:
 - Add Sodium Triacetoxyborohydride () (15.9 g, 75 mmol) in 3 portions over 15 minutes. Caution: Mild gas evolution.
 - Stir at RT for 12–16 hours.
- Quench & Workup (Acid-Base Purification):
 - Quench with saturated aqueous (100 mL). Stir for 20 mins until gas evolution ceases.
 - Extract with EtOAc (mL).
 - Purification Trick: The product is a base.
 - Extract the organic layer with 1M HCl (mL). The product moves to the aqueous phase (as the salt); non-basic impurities (unreacted aldehyde) stay in the organic phase.
 - Discard the organic phase.
 - Basify the aqueous phase to pH > 12 using 4M NaOH. The product will oil out.[4]
 - Extract the now-basic aqueous phase with DCM (mL).
 - Dry () and concentrate.[5]

Workflow Diagram



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Figure 2: Acid-Base extraction logic for high-purity isolation of the secondary amine.

Quality Control & Characterization

Since the target is a secondary amine, it may absorb

from the air to form carbamates over time. Store under inert gas or as a hydrochloride salt.

Expected Analytical Signatures

- Physical State: Colorless to pale yellow oil.

- NMR (400 MHz,

):

- 7.2–6.8 ppm (m, 4H, Aromatic).

- 6.05 ppm (m, 1H, Allyl

).

- 5.4–5.2 ppm (m, 2H, Allyl

).

- 4.6 ppm (d, 2H,

).

- 3.8 ppm (s, 2H, Benzyl

).

- 2.7 ppm (q, 2H, Ethyl

).

- 1.1 ppm (t, 3H, Ethyl

).

- Mass Spectrometry (ESI):

.

Safety & Compliance

- Allyl Bromide: Potent lachrymator and alkylating agent. Use only in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
- Ethylamine: Highly flammable and corrosive. If using the gas, use a cold trap. If using the THF solution, treat as a flammable solvent hazard.
- Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Keep dry.

References

- Williamson Ether Synthesis on Salicylaldehydes
 - Organic Syntheses, Coll. Vol. 3, p.140 (1955). "o-n-Butoxybenzaldehyde".
 - Source:
- Reductive Amination with STAB
 - Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." *Journal of Organic Chemistry*, 61(11), 3849-3862 (1996).
 - Source:
- Properties of N-(2-(Allyloxy)benzyl)
 - PubChem Compound Summary for CID 11988163.
 - Source:
- Furniss, B. S., et al. *Vogel's Textbook of Practical Organic Chemistry*, 5th Ed. Longman Scientific & Technical, 1989.

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Sources

- [1. masterorganicchemistry.com](https://www.masterorganicchemistry.com) [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
- [2. Substituted amine synthesis by amination \(alkylation\)](https://www.organic-chemistry.org) [[organic-chemistry.org](https://www.organic-chemistry.org)]
- [3. N-\(2-\(Allyloxy\)benzyl\)ethanamine | C12H17NO | CID 11988163 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/N-(2-allyloxybenzyl)ethanamine) [pubchem.ncbi.nlm.nih.gov]
- [4. pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- [5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC](https://pubmed.ncbi.nlm.nih.gov/31111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- To cite this document: BenchChem. [Technical Guide: Synthesis of N-(2-(Allyloxy)benzyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b494687/docs#technical-guide-synthesis-of-n-2-allyloxy-benzyl-ethanamine>]

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